3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine
Overview
Description
3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine is an organic compound with the molecular formula C16H12BrNO It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a naphthalen-2-ylmethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
The reaction’s mild conditions and tolerance to various functional groups make it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The naphthalen-2-ylmethoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form various hydrogenated products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride, are commonly used.
Major Products
Substitution: Products include substituted pyridines with different functional groups replacing the bromine atom.
Oxidation: Products include oxidized derivatives of the naphthalen-2-ylmethoxy group.
Reduction: Products include hydrogenated derivatives of the original compound.
Scientific Research Applications
3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical processes. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Similar in structure but lacks the naphthalen-2-ylmethoxy group.
3-Iodo-4-methoxypyridine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness
3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine is unique due to the presence of both a bromine atom and a naphthalen-2-ylmethoxy group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-bromo-5-(naphthalen-2-ylmethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-16(10-18-9-15)19-11-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWJDQQKOKTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC(=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599762 | |
Record name | 3-Bromo-5-[(naphthalen-2-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-34-1 | |
Record name | 3-Bromo-5-[(naphthalen-2-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.